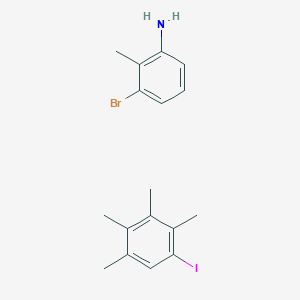
3-Bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylaniline: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique properties and applications.
3-Bromo-2-methylaniline: is a derivative of aniline, characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds .
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with four methyl groups and one iodine atom attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2-Methyl-3-nitroaniline: The synthesis of 3-Bromo-2-methylaniline can be achieved by bromination of 2-Methyl-3-nitroaniline followed by reduction of the nitro group to an amine.
Direct Bromination: Another method involves the direct bromination of 2-methylaniline using bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
Direct Iodination: This compound can be synthesized by direct iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent or a Lewis acid to activate the iodine.
Polymer-Supported Reagents: Another method involves the use of polymer-supported dichloroiodate as an efficient reagent under mild conditions.
Industrial Production Methods: Industrial production often employs direct iodination methods with optimized reaction conditions to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Bromination: Bromine, catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substituted Anilines: Products like 3,4-dibromo-2-methylaniline.
Types of Reactions:
Electrophilic Substitution: It undergoes electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Oxidation: It can be oxidized to form corresponding iodinated quinones.
Common Reagents and Conditions:
Iodination: Iodine with oxidizing agents or Lewis acids.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Iodinated Aromatics: Products like iodinated quinones.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Industry:
Chemistry:
Biology and Medicine:
Industry:
Mecanismo De Acción
3-Bromo-2-methylaniline
The mechanism of action involves its reactivity as an electrophile in substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different products .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves electrophilic aromatic substitution, where the iodine atom activates the benzene ring towards electrophilic attack . This reactivity is utilized in various synthetic applications .
Comparación Con Compuestos Similares
- 1-Bromo-2,3,4,5-tetramethylbenzene
- 1-Chloro-2,3,4,5-tetramethylbenzene
Uniqueness:
Propiedades
Fórmula molecular |
C17H21BrIN |
|---|---|
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
3-bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H8BrN/c1-6-5-10(11)9(4)8(3)7(6)2;1-5-6(8)3-2-4-7(5)9/h5H,1-4H3;2-4H,9H2,1H3 |
Clave InChI |
UDCRTHPMOFLXOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)
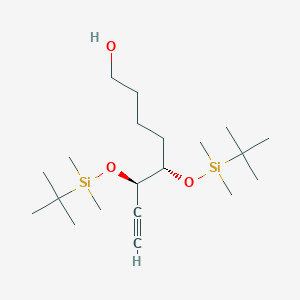
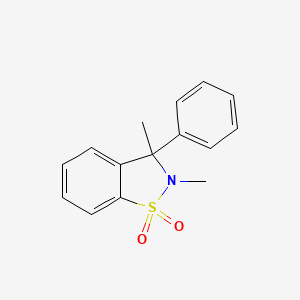
![[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide](/img/structure/B12814962.png)
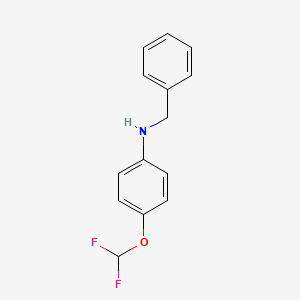
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)
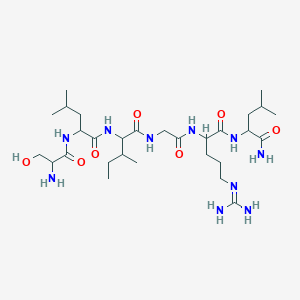
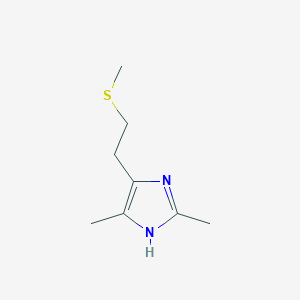
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)
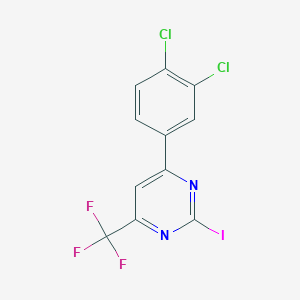


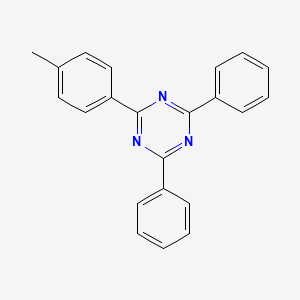
![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
